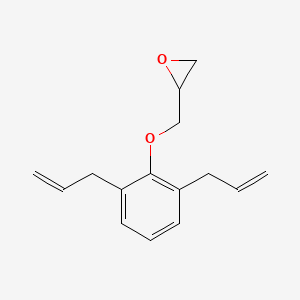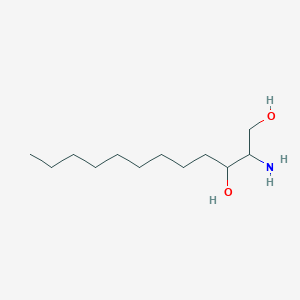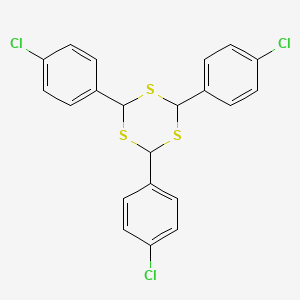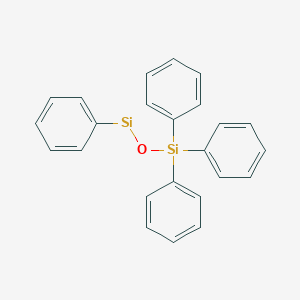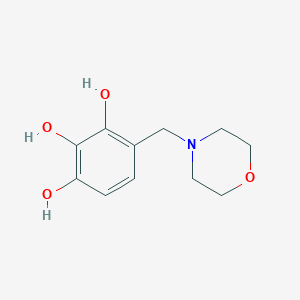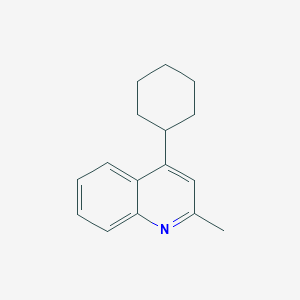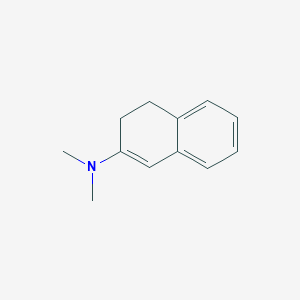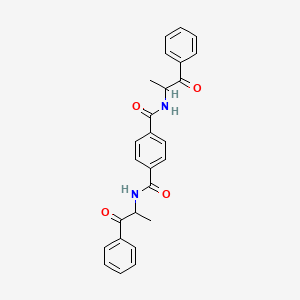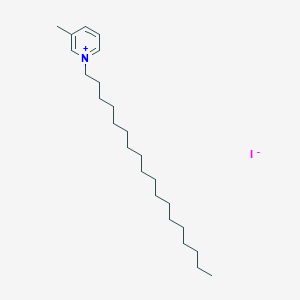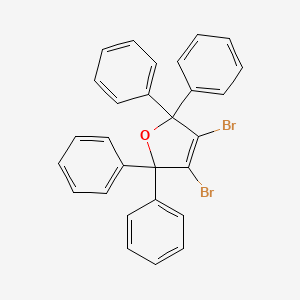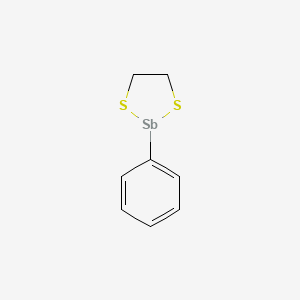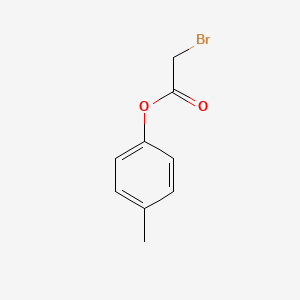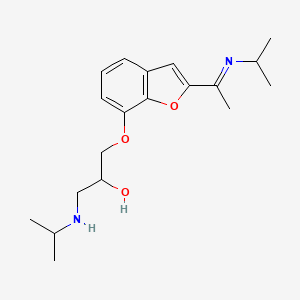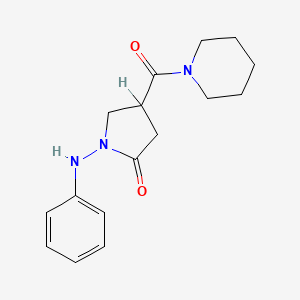
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone is a compound that features a pyrrolidinone ring, a piperidine ring, and an aniline group.
Méthodes De Préparation
The synthesis of 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and yields high purity products. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis .
Analyse Des Réactions Chimiques
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone can be compared to other similar compounds, such as:
Anilino-1,4-naphthoquinones: These compounds also contain an aniline group and exhibit significant biological activities, including tyrosinase inhibition.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
39630-12-1 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
1-anilino-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c20-15-11-13(16(21)18-9-5-2-6-10-18)12-19(15)17-14-7-3-1-4-8-14/h1,3-4,7-8,13,17H,2,5-6,9-12H2 |
Clé InChI |
JFZUQYGYJQWVDK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


